![molecular formula C22H23N3O4 B2663579 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894036-09-0](/img/structure/B2663579.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups, including a carboxamide, a pyrrolidinone, a dihydroisoquinoline, and a dihydrobenzodioxin . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings . The exact structure would depend on the specific arrangement of these rings and the configuration of the chiral centers in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : Various methods have been developed for synthesizing derivatives similar to the queried compound. A study by Guleli et al. (2019) describes a one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives, involving the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one and aromatic aldehydes (Guleli et al., 2019).
Chemical Reactions : Mikhailovskii et al. (2017) discuss reactions involving enaminoesters, derivatives of tetrahydrobenzo[f]isoquinoline, with oxalyl chloride, leading to the formation of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates (Mikhailovskii et al., 2017).
Potential as Synthons : Cuevas et al. (1989) show that α′,α′-disilylated benzamides, related to the queried compound, act as dual ortho- and α′-carbanion synthons useful in synthesizing various organic structures (Cuevas et al., 1989).
Heterocycle Synthesis : A study by Sriramurthy and Kwon (2010) demonstrates the synthesis of several types of benzannulated N-heterocycles, such as tetrahydroisoquinolines, utilizing catalytic methods (Sriramurthy & Kwon, 2010).
Functionalization of Isoquinolines : Alizadeh and Zohreh (2008) describe an effective method for synthesizing pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, highlighting the versatility of isoquinoline compounds in organic synthesis (Alizadeh & Zohreh, 2008).
Biological Activity and Applications
Cytotoxic Activity : Research by Bu et al. (2001) investigates 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives for cytotoxic activities, indicating potential applications in cancer research (Bu et al., 2001).
Antipsychotic Potential : A study by Norman et al. (1996) explores heterocyclic carboxamides, similar to the queried compound, for potential antipsychotic applications (Norman et al., 1996).
Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesize novel compounds derived from benzo[d]furan-2-carboxamide, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Potential Antitumor Agents : Palmer et al. (1988) discuss the structure-antitumor activity relationships of linear tricyclic carboxamides, suggesting potential applications in cancer therapy (Palmer et al., 1988).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21-11-17(14-25(21)18-5-6-19-20(12-18)29-10-9-28-19)23-22(27)24-8-7-15-3-1-2-4-16(15)13-24/h1-6,12,17H,7-11,13-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMCGUPMYWPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)
![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N,N-diethylacetamide](/img/structure/B2663499.png)



![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)
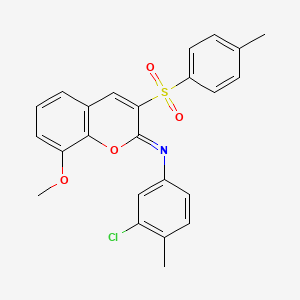
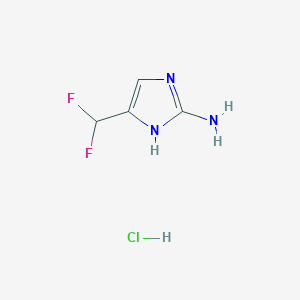
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
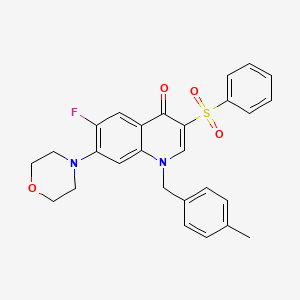
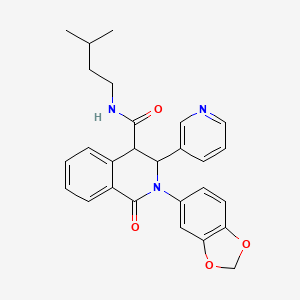
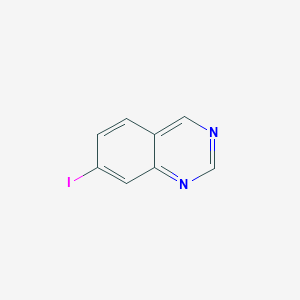
![N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide](/img/structure/B2663517.png)
![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)
